2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride
Overview
Description
“2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride” is a chemical compound. It is also known as "2-(4-(Chloromethyl)thiazol-2-yl)-N-(o-tolyl)acetamide hydrochloride" .
Molecular Structure Analysis
The molecular formula of this compound is C13H14Cl2N2OS . It contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen .Physical And Chemical Properties Analysis
The molecular weight of this compound is 317.23 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Metabolism and Biodegradation
Studies have shown that related chloromethyl-thiazole compounds undergo metabolic transformations in biological systems, which can inform their environmental fate and potential toxicity. For instance, 2-acetamido-4-(chloromethyl)thiazole was studied for its metabolism in rats, revealing that germfree rats do not metabolize it to the same extent as conventional rats, suggesting the involvement of gut microbiota in its metabolism (Bakke et al., 1981). Further, the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes have been investigated to understand their metabolic pathways and potential risks (Coleman et al., 2000).
Synthesis and Biological Activities
Research into novel compounds based on thiazolyl acetamides has led to the discovery of derivatives with significant anti-inflammatory and anticancer activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown promising anti-inflammatory activity (Sunder et al., 2013). Moreover, the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives has been explored for their anticancer activities, with certain compounds displaying high activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Comparative Metabolism Studies
Investigations into the comparative metabolism of related compounds between human and rat liver microsomes have provided insights into species-specific metabolic pathways, which is crucial for evaluating the potential human health risks of exposure to such compounds (Coleman et al., 2000).
Mechanism of Action
Thiazoles
are a type of organic compound that has been found to have diverse biological activities . They have been used in the development of various types of drugs, including antioxidants, analgesics, anti-inflammatory drugs, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective drugs, and antitumor or cytotoxic drugs .
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS.ClH/c1-9-4-2-3-5-11(9)16-12(17)6-13-15-10(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUWSUAZIWMNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=NC(=CS2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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